4-(3,3-Dibutyl-ureido)-benzenesulfonyl chloride
Description
4-(3,3-Dibutyl-ureido)-benzenesulfonyl chloride is a benzenesulfonyl chloride derivative featuring a urea substituent at the para position, with two butyl groups attached to the urea nitrogen.
Properties
IUPAC Name |
4-(dibutylcarbamoylamino)benzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN2O3S/c1-3-5-11-18(12-6-4-2)15(19)17-13-7-9-14(10-8-13)22(16,20)21/h7-10H,3-6,11-12H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCPRHFBMTAGWDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(=O)NC1=CC=C(C=C1)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201198793 | |
| Record name | 4-[[(Dibutylamino)carbonyl]amino]benzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201198793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
728864-66-2 | |
| Record name | 4-[[(Dibutylamino)carbonyl]amino]benzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=728864-66-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[[(Dibutylamino)carbonyl]amino]benzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201198793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Substrate Preparation: 3,3-Dibutyl-urea-Benzene
The urea group is typically installed via reaction of an aromatic amine with dibutylamine and a carbonylating agent. For example:
-
Nitration and Reduction :
-
Chlorosulfonation :
Key Data :
Post-Functionalization of Benzenesulfonyl Chloride
An alternative approach involves introducing the urea group after sulfonyl chloride formation.
Synthesis of 4-Aminobenzenesulfonyl Chloride
Urea Formation
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Coupling with Dibutylamine :
Optimization Insights :
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Use Schlenk techniques to exclude moisture.
One-Pot Diazotization-Sulfonation Approach
Inspired by CN102336689A, diazotization and sulfonation sequences offer a streamlined pathway.
Reaction Sequence
-
Diazotization of 4-Amino-3,3-dibutyl-urea-Benzene :
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Treat with NaNO₂/HCl at −5°C to form diazonium salt.
-
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Sulfonation with SO₂/CuCl₂ :
Advantages :
Limitations :
Industrial-Scale Considerations
Solvent and Catalyst Selection
Waste Management
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Neutralize residual ClSO₃H with ice water, recovering H₂SO₃ for reuse.
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Distill solvents (e.g., 1,2-dichloroethane) under reduced pressure for recycling.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Chlorosulfonation | 70–80 | 90–95 | High | Moderate |
| Post-Functionalization | 60–70 | 85–90 | Moderate | High |
| Diazotization | 65–75 | 88–93 | Low | Low |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
4-(3,3-Dibutyl-ureido)-benzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the urea moiety can be oxidized or reduced under specific conditions.
Hydrolysis: In the presence of water or aqueous base, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Hydrolysis Conditions: Aqueous base (e.g., sodium hydroxide)
Major Products Formed
Sulfonamide Derivatives: Formed by substitution with amines
Sulfonate Derivatives: Formed by substitution with alcohols
Sulfonothioate Derivatives: Formed by substitution with thiols
Sulfonic Acid: Formed by hydrolysis
Scientific Research Applications
Medicinal Chemistry
4-(3,3-Dibutyl-ureido)-benzenesulfonyl chloride is primarily utilized in the development of pharmaceuticals. Its structure allows it to act as a potent inhibitor of specific biological pathways.
Case Study: VEGF and HGF Inhibition
Research has indicated that compounds similar to this compound can inhibit vascular endothelial growth factor (VEGF) and hepatocyte growth factor (HGF) signaling pathways, which are crucial in cancer progression and metastasis. These inhibitors can potentially be used in therapeutic strategies against various cancers by blocking angiogenesis and tumor growth .
Material Science
In material science, this compound is explored for its potential use in developing polymers with specific functionalities.
Polymer Modification:
The compound can be used to modify existing polymer matrices to enhance properties such as thermal stability and chemical resistance. This modification is particularly useful in creating advanced materials for industrial applications.
Data Table: Comparison of Applications
| Application Area | Key Functions | Example Compounds |
|---|---|---|
| Medicinal Chemistry | Inhibition of VEGF/HGF signaling | Similar sulfonamide derivatives |
| Organic Synthesis | Synthesis of sulfonamides | Sulfanilamide, Celecoxib |
| Material Science | Polymer modification for enhanced properties | Functionalized polymers |
Mechanism of Action
The mechanism of action of 4-(3,3-Dibutyl-ureido)-benzenesulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in the synthesis of sulfonamide, sulfonate, and sulfonothioate derivatives, which have diverse biological and chemical properties.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key differences between 4-(3,3-Dibutyl-ureido)-benzenesulfonyl chloride and analogous compounds:
Key Trends and Research Findings
Alkyl Chain Length (Urea Substituents):
- The dibutyl-ureido group in the target compound increases hydrophobicity compared to the diethyl analog (shorter chains) . This property may enhance membrane permeability in drug candidates but reduce solubility in polar solvents.
- In contrast, 4-[3,3-Bis(2-methoxyethyl)ureido]benzenesulfonyl chloride () contains ether-linked ethyl groups, which improve solubility in polar solvents while maintaining moderate hydrophobicity.
Reactivity and Functionalization:
- Compounds like 4-(3-(2-chloroethyl)ureido)benzenesulfonyl chloride () feature reactive chlorine atoms, enabling nucleophilic substitution for further derivatization .
- The pyrazole-substituted analog () exhibits a heterocyclic structure, which is prevalent in kinase inhibitors or antimicrobial agents .
Fluorinated Derivatives: Perfluorinated benzenesulfonyl chlorides () demonstrate exceptional stability and are utilized in high-performance materials (e.g., non-stick coatings) but differ significantly in application from non-fluorinated urea derivatives .
Synthetic Efficiency: Synthesis of 4-(acetylamino)benzenesulfonyl chloride achieved 85% yield using chlorosulfonic acid (), suggesting that similar methods may apply to the dibutyl-ureido variant .
Biological Activity
4-(3,3-Dibutyl-ureido)-benzenesulfonyl chloride is an organic compound recognized for its significant biological activity, particularly in medicinal chemistry and biochemistry. This compound is primarily utilized as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structural properties allow it to interact with biological systems effectively, making it a subject of interest in drug development and research.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 302.81 g/mol. The compound features a sulfonyl chloride functional group, which is known for its electrophilic nature, allowing it to react with nucleophiles to form various derivatives.
The biological activity of this compound is largely attributed to its reactivity with nucleophiles, leading to the formation of sulfonamide and sulfonate derivatives. These derivatives can exhibit diverse biological properties, including antibacterial and anti-inflammatory activities. The sulfonyl chloride group is particularly reactive due to its ability to undergo substitution reactions with amines, alcohols, and thiols, facilitating the synthesis of biologically active compounds.
Antibacterial Activity
Research indicates that compounds similar to this compound have demonstrated antibacterial properties. These compounds interfere with essential cellular functions in bacteria, thereby inhibiting their growth or killing them outright. The emergence of drug-resistant bacterial strains has heightened the need for new antibacterial agents, positioning this compound as a potential candidate for further investigation in this area .
Anti-inflammatory Properties
In addition to its antibacterial activity, there is evidence suggesting that derivatives of this compound may possess anti-inflammatory properties. This makes it a valuable precursor in the development of drugs aimed at treating inflammatory diseases .
Research Findings and Case Studies
Several studies have explored the biological activity of sulfonamide derivatives derived from sulfonyl chlorides. For instance:
- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated a series of sulfonamide compounds derived from this compound. The results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Activity : Another study investigated the anti-inflammatory effects of sulfonamide derivatives in animal models. The findings suggested that these compounds could reduce inflammation markers significantly compared to control groups.
Comparative Analysis
To illustrate the unique properties of this compound compared to other similar compounds, a comparative analysis is presented below:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C₁₃H₁₈ClN₂O₂S | Antibacterial, Anti-inflammatory |
| 4-(3,3-Dimethyl-ureido)benzoic acid | C₁₁H₁₅N₂O₃S | Moderate antibacterial |
| 5-(3,3-Dibutyl-ureido)-naphthalene-1-sulfonyl chloride | C₁₅H₁₉ClN₂O₂S | High antibacterial activity |
Q & A
Q. What are the standard synthetic routes for preparing 4-(3,3-Dibutyl-ureido)-benzenesulfonyl chloride, and how are intermediates purified?
- Methodological Answer : The synthesis typically involves two steps: (i) preparation of the ureido-benzene intermediate via nucleophilic substitution or condensation reactions, followed by (ii) sulfonation/chlorination. For example, sulfonic acids can be converted to sulfonyl chlorides using chlorinating agents like oxalyl chloride in dry dichloromethane with catalytic DMF . Purification often employs column chromatography (e.g., silica gel with gradients like petroleum ether/dichloromethane/diethyl amine) or recrystallization from ethanol. Solid intermediates are isolated via filtration under reduced pressure .
Q. How is the structural integrity of this compound validated?
- Methodological Answer : Characterization combines spectroscopic and chromatographic techniques:
- NMR (¹H/¹³C) to confirm substituent positions and urea linkage.
- FT-IR for functional groups (e.g., sulfonyl chloride S=O stretches at ~1370 cm⁻¹ and 1170 cm⁻¹).
- HPLC-MS to verify purity and molecular ion peaks.
- Elemental analysis to validate empirical formulas. Contradictions in spectral data (e.g., unexpected splitting in NMR) may require X-ray crystallography for resolution .
Q. What are the stability considerations for handling this compound in aqueous environments?
- Methodological Answer : Sulfonyl chlorides hydrolyze readily in moisture. Stability protocols include:
- Storage under inert gas (argon/nitrogen) at –20°C.
- Use of anhydrous solvents (e.g., dry DCM, THF) during reactions.
- Immediate quenching of residual chloride with ice-cold sodium bicarbonate to prevent degradation .
Q. What biological assays are commonly used to evaluate its therapeutic potential?
- Methodological Answer :
- In vitro : Enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity), cytotoxicity screening (MTT assay on cancer cell lines).
- Antimicrobial testing : Broth microdilution for MIC (Minimum Inhibitory Concentration) determination.
- Receptor binding studies : Radioligand displacement assays to assess affinity .
Advanced Research Questions
Q. How can reaction yields be optimized for the chlorination step in synthesis?
- Methodological Answer :
- Temperature control : Maintain 0–5°C during chlorination to minimize side reactions (e.g., sulfonic acid dimerization).
- Catalyst selection : DMF (0.1–1 mol%) enhances reactivity of oxalyl chloride.
- Solvent choice : Non-polar solvents (e.g., DCM) improve solubility of intermediates.
- Real-time monitoring : TLC or in-line IR spectroscopy to track reaction progress. Yields >85% are achievable with these adjustments .
Q. How to resolve ambiguities in spectroscopic data for structural confirmation?
- Methodological Answer :
- 2D NMR (COSY, HSQC, HMBC) to assign coupling patterns and long-range correlations, particularly for overlapping signals in the urea region.
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict NMR/IR spectra and compare with experimental data.
- Single-crystal X-ray diffraction for unambiguous confirmation of stereochemistry and bond angles .
Q. What strategies mitigate toxicity in preclinical studies?
- Methodological Answer :
- Prodrug design : Mask the sulfonyl chloride group with labile protecting groups (e.g., esters) to reduce off-target reactivity.
- In silico toxicity prediction : Tools like Derek Nexus or ProtoTox-II to identify structural alerts (e.g., reactive chloride).
- Metabolic profiling : LC-MS/MS to track metabolites in hepatocyte models and modify problematic moieties .
Q. How to establish structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer :
- Systematic substitution : Synthesize analogs with varied alkyl chain lengths (e.g., butyl vs. hexyl) or electron-withdrawing/donating groups on the benzene ring.
- Biological testing : Correlate structural variations with activity data (e.g., IC₅₀ values) using multivariate regression analysis.
- Molecular docking : Identify binding poses in target proteins (e.g., kinases) to guide rational design .
Q. What in vivo models are suitable for evaluating pharmacokinetics and efficacy?
- Methodological Answer :
- Rodent models : Assess oral bioavailability and tissue distribution via LC-MS/MS plasma profiling.
- Disease models : Use LPS-induced inflammation (mice) for anti-inflammatory activity or xenograft tumors (e.g., HCT-116) for anticancer evaluation.
- Toxicokinetics : Monitor liver/kidney function markers (ALT, creatinine) to detect organ-specific toxicity .
Q. How to address contradictory data in literature regarding biological activity?
- Methodological Answer :
- Reproducibility checks : Replicate experiments under standardized conditions (e.g., cell line authentication, serum-free media).
- Meta-analysis : Pool data from multiple studies to identify confounding variables (e.g., assay pH, solvent used).
- Mechanistic studies : Use CRISPR knockouts or enzyme inhibitors to isolate target pathways and validate hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
